3-(3-Methoxypropoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGDEBXXPPCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 3 Methoxypropoxy Benzoic Acid
Established Synthetic Pathways for Benzoic Acid Ether Derivatives
The traditional synthesis of benzoic acid ethers, including 3-(3-Methoxypropoxy)benzoic acid, often relies on well-established reactions such as the Williamson ether synthesis and subsequent functional group manipulations.
Alkylation and Etherification Approaches to Form the Methoxypropoxy Moiety
The formation of the characteristic 3-methoxypropoxy ether linkage is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a cornerstone method for this transformation. masterorganicchemistry.comjk-sci.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this can be achieved by reacting a salt of 3-hydroxybenzoic acid with 1-bromo-3-methoxypropane (B1268092). The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetone. The base deprotonates the hydroxyl group of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the ether bond. jk-sci.com
The choice of reagents and reaction conditions is crucial for maximizing the yield and minimizing side reactions. For instance, using a strong base like sodium hydride (NaH) can effectively deprotonate the alcohol, and polar aprotic solvents can enhance the rate of the S(_N)2 reaction. masterorganicchemistry.comjk-sci.comrichmond.edu
A similar strategy can be applied to related starting materials. For example, 4-hydroxybenzaldehyde (B117250) can be alkylated with 1-bromo-3-methoxypropane to form 4-(3-methoxypropoxy)benzaldehyde, which can then be oxidized to the corresponding benzoic acid.
Carboxylic Acid Functionalization Routes from Precursors
An alternative to starting with a pre-existing benzoic acid is to introduce the carboxylic acid group onto a precursor molecule that already contains the 3-methoxypropoxy moiety. One common method is the oxidation of a methyl group on an aromatic ring. For instance, 3-(3-methoxypropoxy)toluene could be oxidized to this compound. This oxidation is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or through catalytic oxidation methods. bohrium.comacs.org
Another approach involves the functionalization of a pyridine (B92270) ring followed by rearrangement and subsequent reactions. For example, a multi-step synthesis starting from a pyridine-N-oxide intermediate can introduce the methoxypropoxy group, followed by a series of reactions to form a chloromethyl group, which can then be further manipulated to yield the carboxylic acid.
The direct carboxylation of an aromatic C-H bond is a more advanced and less common method but represents an area of active research in organic synthesis. rsc.org
Multi-step Reaction Sequences for Selective Construction
The synthesis of this compound often involves a multi-step sequence to ensure the correct placement of the functional groups and to avoid unwanted side reactions. truman.eduyoutube.com A typical sequence might involve:
Protection of the carboxylic acid group: If the starting material is 3-hydroxybenzoic acid, the carboxylic acid group may need to be protected as an ester to prevent it from reacting with the base used in the subsequent etherification step.
Etherification: The Williamson ether synthesis is then carried out to form the 3-methoxypropoxy group. masterorganicchemistry.com
Deprotection: The protecting group on the carboxylic acid is then removed to yield the final product.
The specific sequence of reactions can be tailored based on the starting materials available and the desired purity of the final product. For example, a synthesis could start with the oxidation of a toluene (B28343) derivative to form the benzoic acid, followed by the introduction of the ether linkage. truman.eduresearchgate.net
Novel and Green Chemistry Approaches in Synthesis Development
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. mun.caepitomejournals.com This has led to the exploration of novel catalytic systems and solvent-free reaction conditions for the synthesis of benzoic acid derivatives.
Catalytic Oxidation Methods for Benzoic Acid Formation
The oxidation of toluene and its derivatives to benzoic acids is a key industrial process. acs.org Traditional methods often use stoichiometric amounts of strong oxidants, which can generate significant waste. acs.orgessfeed.com Modern approaches focus on catalytic methods using molecular oxygen or other green oxidants. bohrium.com
Several catalytic systems have been developed for this purpose, including:
Cobalt and Manganese Catalysts: Cobalt and manganese salts are widely used as catalysts for the aerobic oxidation of toluenes. acs.orgresearchgate.net The presence of a bromide source can often enhance the catalytic activity.
Photocatalysis: Visible-light-active photocatalysts, such as tetrabutylammonium (B224687) tribromide (TBATB), can catalyze the aerobic oxidation of toluenes under mild conditions. bohrium.com
Heterogeneous Catalysts: The use of solid-supported catalysts, such as VO immobilized on silica-coated Fe(_3)O(_4) nanoparticles, offers advantages in terms of catalyst recovery and reuse. rsc.org
These catalytic methods often offer higher selectivity and produce less waste compared to traditional oxidation methods.
Solvent-Free and Waste Reduction Strategies
The use of organic solvents in chemical synthesis is a major contributor to environmental pollution. essfeed.com Therefore, the development of solvent-free reaction conditions is a key goal of green chemistry. thieme-connect.comchalmers.seresearchgate.nettandfonline.com
For the etherification step, solvent-free Williamson ether synthesis can be performed using a solid base like potassium carbonate. researchgate.net Microwave irradiation can also be used to accelerate the reaction and reduce the need for a solvent. thieme-connect.com
Waste reduction is another important aspect of green chemistry. researchgate.netepa.gov This can be achieved by:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials can provide a sustainable alternative to petroleum-based feedstocks. escholarship.orgrsc.org
The adoption of these green chemistry principles in the synthesis of this compound and other fine chemicals is crucial for minimizing the environmental impact of the chemical industry. essfeed.com
Industrial Scale Production Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on cost-effectiveness, efficiency, safety, and process robustness. Optimization strategies are centered on improving reaction yields, minimizing waste, and ensuring the final product meets stringent purity specifications. The primary industrial route involves the Williamson ether synthesis, which has been refined for large-scale applications.
A prevalent industrial method for synthesizing compounds with a methoxypropoxy side chain involves the etherification of a hydroxyl-substituted aromatic precursor. For this compound, the synthesis typically starts from 3-hydroxybenzoic acid and couples it with a 3-methoxypropyl halide.
A representative industrial process involves charging a large-scale reactor with 3-hydroxybenzoic acid, a suitable base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF). environmentclearance.nic.in 1-Chloro-3-methoxypropane is then added, and the mixture is heated under reflux conditions for an extended period, often up to 24 hours, to drive the reaction to completion. environmentclearance.nic.in The use of potassium iodide (KI) as a co-catalyst can improve reaction kinetics through the Finkelstein mechanism, where the more reactive iodide intermediate is formed in situ.
Upon completion, the process involves a carefully controlled work-up procedure. The reaction mixture is cooled, and the product is precipitated, often by adding water or adjusting the pH. google.com The solid product is then isolated via industrial-scale centrifugation, washed to remove inorganic salts and residual solvent, and dried to achieve the final, high-purity crystalline solid. environmentclearance.nic.ingoogle.com Patent literature describing similar large-scale syntheses highlights the use of multi-hundred or thousand-liter reactors and emphasizes achieving high product purity, often exceeding 98%. google.com
Process optimization is critical for ensuring the economic viability of large-scale production. Key areas of focus include the selection of reagents, reaction conditions, and downstream processing techniques.
Key Industrial Synthesis Parameters The following table outlines typical parameters for the industrial synthesis of this compound via Williamson ether synthesis.
| Parameter | Description | Rationale | Source(s) |
| Starting Material | 3-Hydroxybenzoic acid | A readily available and cost-effective precursor. | N/A |
| Reagent | 1-Chloro-3-methoxypropane | The alkylating agent that introduces the desired side chain. | environmentclearance.nic.in |
| Base | Potassium Carbonate (K₂CO₃) | A mild and inexpensive base suitable for large-scale use, minimizing side reactions like ester hydrolysis. | environmentclearance.nic.in |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves ionic intermediates and facilitates the SN2 reaction. | environmentclearance.nic.in |
| Catalyst (Optional) | Potassium Iodide (KI) | Accelerates the reaction by facilitating halide exchange (Finkelstein reaction). | |
| Temperature | Reflux | Elevated temperature increases the reaction rate to ensure completion within a practical timeframe. | environmentclearance.nic.in |
| Reaction Time | ~24 hours | Sufficient time to drive the reaction to high conversion on a large scale. | environmentclearance.nic.in |
| Work-up | Cooling, Precipitation, Centrifugation, Washing, Drying | Standard industrial procedures to isolate and purify the solid product, removing salts and solvents. | environmentclearance.nic.ingoogle.com |
Process Optimization Strategies Optimizing the manufacturing process is crucial for enhancing efficiency and product quality. Advanced manufacturing techniques and careful parameter control are central to this effort.
| Strategy | Action | Benefit | Source(s) |
| Catalyst Optimization | Use of a phase-transfer catalyst or KI. | Improves reaction kinetics, potentially lowering the required temperature or shortening reaction times, thus increasing throughput. | |
| Solvent Recycling | Implementing distillation and recovery of the DMF solvent. | Reduces raw material costs and minimizes environmental impact from solvent waste, a key consideration in green chemistry. | N/A |
| Continuous Flow Processing | Shifting from batch reactors to continuous flow systems. | Offers superior control over reaction parameters (temperature, residence time), enhances safety, and ensures consistent product quality, which is particularly relevant for industrial production. | |
| Waste Minimization | Optimizing stoichiometry to avoid excess reagents. | Reduces the cost of raw materials and minimizes the generation of chemical waste, simplifying purification and reducing disposal costs. | N/A |
| Impurity Profiling | Utilizing advanced analytical techniques like HPLC-MS during development. | Identifies and quantifies potential byproducts, allowing for process adjustments to minimize their formation and ensure the final product meets regulatory purity standards. |
By implementing these industrial-scale considerations and process optimization strategies, manufacturers can produce this compound in a manner that is not only economically feasible but also safe, efficient, and environmentally responsible.
Chemical Reactivity and Mechanistic Studies of 3 3 Methoxypropoxy Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxyl group (-COOH) is the primary site for many of the characteristic reactions of 3-(3-Methoxypropoxy)benzoic acid, including esterification, amidation, and decarboxylation. These reactions are fundamental to the synthesis of various derivatives.
Esterification is a cornerstone reaction for carboxylic acids. For this compound, this typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to form the corresponding ester. firsthope.co.in This process, known as Fischer esterification, is a reversible equilibrium reaction.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
While specific kinetic and thermodynamic data for the esterification of this compound are not extensively documented, the principles governing the esterification of benzoic acid and its derivatives are applicable. dnu.dp.uaresearchgate.net The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. For instance, studies on benzoic acid esterification show that increasing the reaction temperature generally increases the rate constant and conversion, consistent with an endothermic process. dnu.dp.ua The activation energy for the esterification of benzoic acid with various alcohols has been determined in several studies, providing a benchmark for estimating the reactivity of its derivatives. dnu.dp.uaresearchgate.net
Table 1: General Conditions for Benzoic Acid Esterification
| Catalyst | Alcohol | Temperature (°C) | Typical Conversion (%) |
| H₂SO₄ | Ethanol | 60 | ~80 |
| p-Toluenesulfonic acid | 1-Butanol | 92-116 | >90 dnu.dp.ua |
| Functionalized Silica Gel | Methanol (B129727) | 65 | ~80-90 researchgate.net |
| Self-catalyzed | Methanol | 120 | ~87 researchgate.net |
This table presents generalized data for benzoic acid to illustrate typical reaction parameters.
The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Because direct reaction is often slow, the carboxylic acid is typically activated first. Common methods include:
Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.
Use of Coupling Agents: A wide variety of coupling agents can facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate an acyl halide. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. Studies have shown that the sequence of adding reagents can be crucial for optimizing yield and minimizing side reactions. rsc.org Solvent-free methods using agents like methoxysilanes have also been developed. nih.gov
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Typical Solvent | General Efficacy |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Widely used, forms urea (B33335) byproduct |
| Triphenylphosphine/Iodine (PPh₃/I₂) | Dichloromethane (DCM) | Effective, chemoselective rsc.org |
| Hexamethoxydisilane | Solvent-free | Good to excellent yields nih.gov |
| Dodecamethoxy-neopentasilane | Solvent-free | High yields, good functional group tolerance nih.gov |
Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid and its derivatives, this reaction is generally difficult and requires harsh conditions. chemguide.co.uk The most common laboratory method involves heating the acid or its salt with soda lime (a mixture of NaOH and CaO). chemguide.co.uk In this process, the -COOH group is ultimately replaced by a hydrogen atom. chemguide.co.uk
Applying this to this compound, heating with soda lime would be expected to produce 1-methoxy-3-propoxybenzene. The mechanism for the decarboxylation of benzoic acid salts is thought to proceed via an electrophilic aromatic substitution, where a proton acts as the electrophile, attacking the carbon atom bearing the carboxylate group. testbook.comosti.gov The stability of the intermediate carbanion influences the ease of decarboxylation; however, for simple benzoic acids, high temperatures are typically necessary. testbook.comgoogle.com
Reactions Involving the Propoxy Ether Linkage
The ether linkage in this compound consists of an aryl C-O bond and an alkyl C-O bond. This part of the molecule is generally stable but can be cleaved under specific, typically acidic, conditions.
The cleavage of ethers is most commonly achieved by heating with strong acids, particularly the hydrogen halides HI and HBr. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Lewis acids such as boron tribromide (BBr₃) are also effective. masterorganicchemistry.com For an alkyl aryl ether like this compound, the cleavage occurs at the alkyl C-O bond.
The reaction mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The halide anion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the adjacent alkyl group in an Sₙ2 reaction. libretexts.org The C-O bond of the aromatic ring is not cleaved because sp²-hybridized carbons are resistant to Sₙ2 attack.
Therefore, treatment of this compound with excess HBr or HI would yield 3-hydroxybenzoic acid and the corresponding 1-halo-3-methoxypropane.
Table 3: Reagents for Ether Cleavage
| Reagent | Conditions | Mechanism Type (for alkyl ethers) | Notes |
| HBr (conc. aq.) | Heat | Sₙ1 or Sₙ2 libretexts.org | Common and effective. |
| HI (conc. aq.) | Heat | Sₙ1 or Sₙ2 masterorganicchemistry.com | Generally more reactive than HBr. |
| BBr₃ | Anhydrous, often at low temp. | Lewis acid-assisted | Very effective for cleaving aryl methyl ethers. |
| Phosphoric acid + KI | Heat | Sₙ2 | Generates HI in situ masterorganicchemistry.com |
pH and Hydrolytic Stability: The ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, as noted above, it is susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. masterorganicchemistry.com
Oxidative and Reductive Stability: The aromatic ring and ether linkage are relatively resistant to common oxidizing and reducing agents. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would require protection of the acidic proton first.
Thermal Stability: Benzoic acid itself is a stable solid. google.com Decarboxylation of this compound requires high temperatures, indicating significant thermal stability under normal conditions. chemguide.co.uk The presence of the ether side chain is not expected to dramatically lower the decomposition temperature.
Aromatic Ring Functionalization and Substitution Patterns
The functionalization of the aromatic ring of this compound is governed by the electronic effects of its two substituents: the carboxylic acid group and the 3-methoxypropoxy group. These groups exert competing influences on the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.
The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating substituent. Through its resonance and inductive effects, it reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles compared to benzene itself. This deactivating nature also directs incoming electrophiles to the meta positions (C5 in this case, as C3 is already substituted). doubtnut.com The 3-methoxypropoxy group [-O(CH₂)₃OCH₃], being an alkoxy group, is an electron-donating and activating substituent. It increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions, thereby directing incoming electrophiles to these sites.
In a molecule with both an activating and a deactivating group, the activating group's influence typically dominates the regiochemical outcome. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions activated by the 3-methoxypropoxy group: C2, C4, and C6. Steric hindrance from the substituents already present on the ring may further influence the distribution of products among these positions.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Positions |
|---|---|---|---|---|
| -COOH | C1 | Electron-withdrawing | Deactivating | Meta (C5) |
| -O(CH₂)₃OCH₃ | C3 | Electron-donating | Activating | Ortho (C2, C4), Para (C6) |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. uwindsor.ca
For this compound, both the carboxylic acid and the alkoxy ether can potentially act as DMGs. However, the carboxylic acid group is known to be an effective DMG. Upon deprotonation by a strong base (e.g., s-butyllithium), it forms a lithium carboxylate, which directs further deprotonation (lithiation) to the C2 position. Studies on unsubstituted benzoic acid have shown that it can be selectively lithiated at the ortho position using s-BuLi in the presence of TMEDA at low temperatures. rsc.orgresearchgate.net
Research on competitive directing effects has established that the carboxylate group is an intermediate-strength DMG. rsc.orgresearchgate.net In a related compound, 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA results in exclusive deprotonation at the position ortho to the carboxylate, not the methoxy (B1213986) group. organic-chemistry.org This suggests that for this compound, the carboxylate group would preferentially direct metalation to the C2 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to yield 2,3-disubstituted benzoic acid derivatives.
| Substrate | Reagents | Conditions | Position of Metalation | Reference |
|---|---|---|---|---|
| Benzoic Acid | s-BuLi, TMEDA | THF, –90 °C | Ortho (C2/C6) | rsc.orgresearchgate.net |
| 2-Methoxybenzoic Acid | s-BuLi, TMEDA | –78 °C | Ortho to -COOH (C3) | organic-chemistry.org |
| 2-Methoxybenzoic Acid | n-BuLi, t-BuOK | –78 °C | Ortho to -OCH₃ (C6) | organic-chemistry.org |
Radical Reactions and Degradation Mechanisms in Simulated Chemical Environments
The degradation of aromatic compounds in environmental or industrial settings often involves radical reactions, particularly with hydroxyl radicals (•OH). These highly reactive species are central to advanced oxidation processes (AOPs) used for wastewater treatment. The behavior of this compound in such environments can be inferred from extensive studies on benzoic acid. nih.govrsc.org
The primary degradation pathways for benzoic acid initiated by hydroxyl radicals are:
•OH Addition: The hydroxyl radical adds to the aromatic ring to form a resonance-stabilized hydroxycyclohexadienyl radical intermediate. This is typically the most significant pathway.
Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from either a C-H bond on the ring or the O-H bond of the carboxylic acid. nih.govrsc.org
For this compound, the presence of the electron-donating alkoxy group is expected to increase the rate of •OH addition to the ring. Furthermore, the aliphatic chain of the 3-methoxypropoxy group provides additional sites for hydrogen abstraction, a common reaction pathway for alkoxy radicals. caltech.edu This could lead to the formation of various degradation products resulting from reactions on both the aromatic ring and the ether side chain.
| Reaction Phase | Reactant Species | Overall Rate Constant | Reference |
|---|---|---|---|
| Gas Phase | Benzoic Acid | 1.28 × 10⁻¹⁰ cm³ per molecule per s | rsc.org |
| Aqueous Phase | Benzoic Acid | 1.03 × 10⁹ M⁻¹ s⁻¹ | rsc.org |
| Aqueous Phase | Benzoate (B1203000) | 4.66 × 10⁹ M⁻¹ s⁻¹ | rsc.org |
Synthesis and Exploration of Derivatives and Analogues of 3 3 Methoxypropoxy Benzoic Acid
Structural Modifications of the Methoxypropoxy Side Chain
Modifications to the ether-containing side chain of 3-(3-methoxypropoxy)benzoic acid have been explored to understand its influence on molecular properties. A key strategy involves altering the length of the alkoxy group.
Detailed research findings show a systematic approach to modifying the side chain starting from a related precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid). In these studies, the hydroxyl group is etherified to generate various 4-alkoxy-3-methoxybenzoic acids. researchgate.net This process begins with the protection of the carboxylic acid of vanillic acid, typically by converting it to a methyl ester (methyl vanillate). The subsequent etherification with different alkyl halides, followed by hydrolysis of the ester, yields a series of benzoic acid derivatives with varied side-chain lengths. researchgate.net For example, derivatives such as 3-methoxy-4-propoxy benzoic acid and 3-methoxy-4-pentoxy benzoic acid have been synthesized using this method. researchgate.net
Table 1: Examples of Side-Chain Modifications on a Related Benzoic Acid Scaffold
| Starting Material | Resulting Acid Derivative | Side Chain Modification |
| Methyl vanillate (B8668496) | 3,4-Dimethoxy benzoic acid | -OCH₃ |
| Methyl vanillate | 3-methoxy-4-propoxy benzoic acid | -O(CH₂)₂CH₃ |
| Methyl vanillate | 3-methoxy-4-pentoxy benzoic acid | -O(CH₂)₄CH₃ |
| Methyl vanillate | 3-methoxy-4-hexoxy benzoic acid | -O(CH₂)₅CH₃ |
| This table is based on synthetic routes starting from methyl vanillate to create analogues with modified alkoxy side chains, as described in research. researchgate.net |
Alterations of the Benzoic Acid Aromatic Ring Substitution Pattern
The substitution pattern of the aromatic ring is a critical determinant of a molecule's chemical and physical properties. The carboxyl group of benzoic acid is a deactivating group, which directs electrophilic aromatic substitution reactions primarily to the meta (3 and 5) positions. firsthope.co.in Synthetic strategies often begin with a precursor that allows for the desired substitution pattern before finalizing the benzoic acid structure. For instance, m-anisole (3-methoxybenzene) can be a starting point for derivatives of 3-methoxybenzoic acid. sciencemadness.org
Researchers have synthesized analogues of this compound by introducing additional substituents to the benzene (B151609) ring. An example of such a modification is 4-Methoxy-3-(3-methoxypropoxy)benzoic acid . epa.gov In this derivative, a methoxy (B1213986) group is added at the 4-position, altering the electronic and steric properties of the ring.
In broader studies of similar scaffolds, such as 3-adenosylthiobenzoic acid, the introduction of various substituents onto the benzoic acid ring has been shown to significantly impact biological activity. nih.gov The addition of chloro, bromo, methoxy, or phenyl groups at the 2-position of 3-adenosylthiobenzoic acid enhanced its inhibitory activity against certain enzymes by 8- to 9-fold. nih.gov The introduction of a phenyl group at the 3-position also resulted in a potent derivative. nih.gov These findings highlight the importance of the aromatic ring's substitution pattern in modulating molecular function.
Table 2: Examples of Aromatic Ring Alterations
| Parent Scaffold | Derivative Name | Ring Alteration |
| This compound | 4-Methoxy-3-(3-methoxypropoxy)benzoic acid epa.gov | Addition of a methoxy group at the 4-position |
| 3-Adenosylthiobenzoic acid | 2-Chloro-3-adenosylthiobenzoic acid nih.gov | Addition of a chloro group at the 2-position |
| 3-Adenosylthiobenzoic acid | 2-Phenyl-3-adenosylthiobenzoic acid nih.gov | Addition of a phenyl group at the 2-position |
| 3-(Adenosylthiomethyl)benzoic acid | 3-Phenyl-3-(adenosylthiomethyl)benzoic acid nih.gov | Addition of a phenyl group at the 3-position |
| This table illustrates how the properties of a benzoic acid core can be tuned by adding substituents at different positions on the aromatic ring. |
Hybrid and Conjugate Structures Incorporating the Core Scaffold
The this compound framework can be incorporated into larger, more complex molecules known as hybrids or conjugates. This strategy involves chemically linking the core scaffold to another distinct chemical entity to create a new molecule with potentially synergistic or novel properties.
One method for creating such structures is through the formation of ester linkages. Research has demonstrated the synthesis of hybrid derivatives by condensing 3-alkoxy benzoic acids with 3-hydroxy methyl benzoate (B1203000). rasayanjournal.co.in This reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This approach effectively fuses two different benzoic acid-based molecules. rasayanjournal.co.in A similar strategy has been used to condense various 4-alkoxy-3-methoxy benzoic acids with methyl vanillate, yielding novel hybrid ester derivatives. researchgate.net
A prominent example of a conjugate structure involves linking a substituted benzoic acid to a biological molecule, such as adenosine. Scientists have designed and synthesized 3-(adenosylthio)benzoic acid derivatives as potent enzyme inhibitors. nih.gov In these conjugates, the benzoic acid moiety is connected to the 5'-position of a thioadenosine molecule. nih.gov This design creates a bisubstrate inhibitor that can interact with multiple binding sites on the target enzyme. nih.gov
Table 3: Examples of Hybrid and Conjugate Structures
| Core Scaffold Component 1 | Core Scaffold Component 2 | Resulting Structure Type |
| 3-Alkoxy benzoic acid rasayanjournal.co.in | 3-Hydroxy methyl benzoate rasayanjournal.co.in | Hybrid Ester Derivative |
| 4-Alkoxy-3-methoxy benzoic acid researchgate.net | Methyl vanillate researchgate.net | Hybrid Ester Derivative |
| 3-Substituted benzoic acid nih.gov | 5'-Thioadenosine nih.gov | Adenosine Conjugate |
| This table showcases strategies for creating larger molecules by combining benzoic acid derivatives with other chemical scaffolds. |
Stereochemical Considerations in Chiral Analogues (If Applicable)
When structural modifications introduce chiral centers into derivatives of this compound, the stereochemistry of these centers can be crucial for the molecule's interaction with biological systems. The specific three-dimensional arrangement of atoms (absolute stereochemistry) can dictate the potency and selectivity of a compound.
This principle is illustrated in studies of disubstituted pyrrolidines designed as enzyme inhibitors. One of the analogues investigated incorporated a 3-(3-methoxypropoxy)-4-methoxy-benzoic acid moiety. For this class of compounds, the biological activity was found to be highly dependent on the stereochemistry of the pyrrolidine (B122466) ring, specifically a trans-(3S,4S) configuration. This highlights that for chiral analogues incorporating the this compound scaffold, controlling and defining the stereochemistry is a critical aspect of their design and synthesis.
Advanced Structural Elucidation and Spectroscopic Investigations
X-ray Crystallography for Solid-State Structure Analysis
Hydrogen Bonding Networks and Crystal Packing
Without experimental crystallographic data, a detailed analysis of the hydrogen bonding networks and crystal packing of 3-(3-Methoxypropoxy)benzoic acid cannot be provided. It is, however, reasonable to hypothesize that, like other benzoic acid derivatives, the carboxylic acid groups would form hydrogen-bonded dimers.
Conformational Analysis in the Solid State
A conformational analysis of this compound in the solid state is contingent on X-ray crystallography data, which is not available. Such an analysis would reveal the preferred spatial arrangement of the flexible methoxypropoxy side chain relative to the benzene (B151609) ring.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
While basic NMR data may exist in proprietary databases, comprehensive studies using advanced NMR techniques for this compound have not been published.
2D NMR for Complete Structural Assignments
Detailed 2D NMR studies (such as COSY, HSQC, and HMBC) of this compound, which are essential for the unambiguous assignment of all proton and carbon signals, are not found in the reviewed literature.
Solid-State NMR for Polymorph Characterization
There are no public reports on the use of solid-state NMR to characterize potential polymorphs of this compound. This technique would be crucial for identifying and distinguishing between different crystalline forms of the compound.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis
While the molecular weight of this compound is known to be 210.23 g/mol , a detailed analysis of its fragmentation pattern through high-resolution mass spectrometry has not been described in available scientific reports. bldpharm.com Such an analysis would provide valuable information about the compound's structure and stability under mass spectrometric conditions.
A general synthetic route to produce 3-alkoxy benzoic acids involves the etherification of a corresponding 3-hydroxybenzoic acid derivative. rasayanjournal.co.in For instance, the synthesis of a related compound, 3-chloro-4-(3-methoxypropoxy)benzoic acid, is achieved through the etherification of 3-chlorobenzoic acid with 3-methoxypropyl bromide. It is plausible that a similar synthetic strategy could be employed for this compound, starting from 3-hydroxybenzoic acid.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound. While specific experimental spectra for this exact molecule are not widely published, a detailed analysis can be constructed by examining its constituent functional groups and comparing them to well-studied analogous compounds like benzoic acid and other alkoxy-substituted benzoic acids. The vibrational spectrum is expected to be a composite of the vibrations from the carboxylic acid group, the disubstituted benzene ring, the ether linkage, and the alkyl chain.
Key expected vibrational modes for this compound include:
Carboxylic Acid Group (-COOH): Like most carboxylic acids, this compound is expected to form centrosymmetric dimers in the solid state via strong hydrogen bonds between the carboxyl groups. This dimerization has a profound impact on the IR spectrum.
O-H Stretch: A very broad and intense absorption band is anticipated in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. docbrown.info This broadness is a hallmark of the strong hydrogen bonding in the dimer. docbrown.info
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected around 1700–1680 cm⁻¹. docbrown.inforesearchgate.net Its position confirms the presence of an aromatic carboxylic acid.
C-O Stretch and O-H Bend: Vibrations involving the C-O stretching and O-H in-plane bending are coupled. These typically give rise to bands in the 1440–1395 cm⁻¹ and 1320–1210 cm⁻¹ regions. An out-of-plane O-H bend is also characteristic, appearing as a broad band near 920 cm⁻¹.
Aromatic Benzene Ring:
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹ (approx. 3030-3080 cm⁻¹). docbrown.info
C=C Stretch: Ring stretching vibrations are anticipated in the 1625–1400 cm⁻¹ region. For a 1,3-disubstituted (meta) ring, characteristic bands are expected near 1600, 1585, 1475, and 1450 cm⁻¹.
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region (below 900 cm⁻¹). For meta-disubstitution, strong bands are typically observed between 810-750 cm⁻¹ and 725-680 cm⁻¹.
Methoxypropoxy Group (-O-CH₂CH₂CH₂-O-CH₃):
C-H Stretch (Aliphatic): Stretching vibrations of the methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) groups will produce bands in the 2950–2850 cm⁻¹ region. These will likely be superimposed on the broad O-H stretch of the carboxylic acid dimer but should be distinguishable.
C-O-C Stretch (Ether): The ether linkages are a key feature. Asymmetric C-O-C stretching vibrations are expected to produce strong, distinct bands in the 1260–1000 cm⁻¹ region. The aryl-alkyl ether linkage (Ar-O-CH₂) would likely appear around 1250 cm⁻¹, while the alkyl-alkyl ether (CH₂-O-CH₃) would be found near 1120 cm⁻¹.
CH₂ Bending: Methylene scissoring (bending) vibrations are expected near 1465 cm⁻¹.
The combination of these features in an experimental IR or Raman spectrum would provide definitive confirmation of the structure of this compound.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | Carboxylic Acid | 3300 - 2500 | Very Strong, Broad |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak to Medium |
| C-H Stretch (Aliphatic) | Propoxy & Methoxy | 2950 - 2850 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |
| C=C Stretch (in-ring) | Benzene Ring | 1600, 1585, 1475 | Medium to Weak |
| C-O-C Stretch (Aryl-Alkyl Ether) | Ar-O-CH₂ | ~1250 | Strong |
| C-O Stretch (Carboxylic Acid) | -COOH | 1320 - 1210 | Medium |
| C-O-C Stretch (Alkyl-Alkyl Ether) | CH₂-O-CH₃ | ~1120 | Strong |
| O-H Bend (out-of-plane) | Carboxylic Acid | ~920 | Medium, Broad |
| C-H Bend (out-of-plane) | meta-substituted Ring | 810 - 750 | Strong |
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule.
Electronic Absorption (UV-Vis)
The primary chromophore in this compound is the benzoic acid moiety. The electronic absorption spectrum of benzoic acid in a non-polar solvent typically displays two main absorption bands originating from π→π* transitions of the benzene ring. nih.gov These are often referred to as the E₂-band (around 230 nm) and the B-band (around 270-280 nm). rsc.org
For this compound, the alkoxy substituent (-OR) acts as an auxochrome, an electron-donating group that can modify the absorption characteristics of the chromophore. This substitution is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. Studies on benzoic acid have shown its absorption spectrum to be sensitive to pH, with the deprotonated benzoate (B1203000) anion showing different absorption characteristics. nih.govrsc.org For the neutral acid, the primary absorption band is often observed around 220-230 nm. researchgate.net The presence of the methoxypropoxy group would likely shift this to a slightly longer wavelength.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition | Chromophore | Predicted λmax (nm) | Notes |
|---|---|---|---|
| π→π* (E₂-band) | Benzene Ring | ~230 - 240 | Expected to be intense. Shifted by alkoxy group. |
| π→π* (B-band) | Benzene Ring | ~275 - 285 | Weaker intensity, fine structure may be absent in polar solvents. |
Fluorescence Spectroscopy
Fluorescence in aromatic molecules is highly dependent on their structure. While unsubstituted benzoic acid exhibits very weak fluorescence, the introduction of electron-donating groups can enhance the fluorescence intensity. copernicus.org For example, related compounds like 2-hydroxybenzoic acid and 2-aminobenzoic acid are known to be fluorescent. umich.edu
The 3-(3-methoxypropoxy) group is an electron-donating substituent. Therefore, it is plausible that this compound could exhibit fluorescence upon excitation at an appropriate wavelength (likely corresponding to its main absorption band). The emission would likely occur at a longer wavelength than the absorption (Stokes shift). However, without direct experimental measurement, the quantum yield, emission maximum, and lifetime remain speculative. Many benzoic acid derivatives are non-fluorescent or only weakly fluorescent, as non-radiative decay pathways can often compete effectively with radiative emission. copernicus.org
Computational Chemistry and Theoretical Modeling of 3 3 Methoxypropoxy Benzoic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. imperial.ac.ukudel.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. In conjugated systems like benzoic acid derivatives, substituent groups can significantly influence the energies of these frontier orbitals. nih.gov For 3-(3-methoxypropoxy)benzoic acid, the electron-donating nature of the ether groups and the electron-withdrawing carboxylic acid group would be expected to modulate the HOMO and LUMO energy levels, thereby tuning its chemical behavior. FMO analysis is crucial for predicting how the molecule will interact with other reagents in chemical reactions. wuxibiology.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecule's surface, typically color-coded with red and blue, respectively. avogadro.cc
For a molecule like this compound, an MEP analysis would predict the most likely sites for chemical interactions. nih.govresearchgate.net
Negative Regions (Red/Yellow): The oxygen atoms of the carboxylic acid and the methoxypropoxy group are expected to be the most electron-rich areas. The carbonyl oxygen, in particular, would show a strong negative potential, making it a primary site for interaction with electrophiles or hydrogen bond donors.
Positive Regions (Blue): The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, indicating its high acidity and susceptibility to deprotonation. The aromatic protons would also show some degree of positive potential.
MEP analysis is a powerful tool for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction. uni-muenchen.deresearchgate.net
Global chemical reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors, calculated using DFT, help to understand the relationship between molecular structure and chemical behavior. biointerfaceresearch.com
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. A larger hardness value implies greater stability.
Electronegativity (χ): The power of a molecule to attract electrons.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.
Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. semanticscholar.orgfaccts.de Maxima of the Fukui function can correlate with sites of metabolic attack in drug molecules. nih.gov For this compound, the Fukui functions would pinpoint specific atoms on the aromatic ring or functional groups that are most likely to participate in reactions. researchgate.net
Table 1: Key Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electron cloud deformation. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons (electrophilic character). |
Formulas are based on Koopmans' theorem approximations. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The long methoxypropoxy side chain can adopt numerous conformations due to the rotation around its single bonds.
By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the energy barriers between them. nih.gov This is crucial as the biological activity or physical properties of a molecule can depend heavily on its preferred shape. Studies on benzoic acid and its derivatives have used MD to investigate aggregation, interactions with surfaces, and behavior in confined spaces. researchgate.netrsc.org For this compound, MD simulations could reveal how the flexible side chain interacts with the benzoic acid core and how it might bind to a biological target. etflin.comfip.org
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Predicted NMR Shifts, Vibrational Frequencies)
Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. unibo.itresearchgate.net
Predicted NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts. mdpi.com These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift (upfield), while lower density causes deshielding and a higher chemical shift (downfield). libretexts.org While precise values require specific calculations, expected ranges for the protons in this compound can be estimated.
Table 2: Estimated ¹H NMR Chemical Shifts for this compound
| Proton(s) | Environment | Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| 1H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| 3H | Aromatic Ring | 7.2 - 8.1 |
| 2H | Propoxy Chain (-O-CH₂ -CH₂-) | ~4.2 |
| 2H | Propoxy Chain (-CH₂-CH₂ -CH₂-) | ~2.1 |
| 2H | Propoxy Chain (-CH₂-CH₂-CH₂ -O-) | ~3.7 |
| 3H | Methoxy (B1213986) (-OCH₃) | ~3.4 |
Note: These are general estimates. Actual values depend on the solvent and specific molecular conformation. pdx.edudocbrown.infooregonstate.edu
Predicted Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. bhu.ac.in This involves calculating the forces on the atoms for small displacements from their equilibrium positions. The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. researchgate.net A theoretical vibrational analysis for this compound would help assign the experimental IR bands to specific molecular motions, such as the characteristic stretching of the C=O, O-H, and C-O bonds. mdpi.com
Solvent Effects on Molecular Properties and Reaction Energetics via Continuum Models
Reactions and molecular properties are often significantly influenced by the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are used in quantum chemical calculations to simulate the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant.
This method allows for the calculation of molecular properties like conformational energies, reaction barriers, and electronic spectra in different solvent environments. banglajol.info For this compound, using a continuum model would be essential for accurately predicting its behavior in solution, such as its acidity (pKa) or the energetics of a reaction, as solvation can stabilize charged species and transition states differently.
Theoretical Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways for this compound involves identifying the most probable chemical transformations it can undergo and modeling the energetic profiles of these reactions. The primary sites for chemical reactions on this molecule are the carboxylic acid group, the ether bond, and the aromatic ring. Computational methods can elucidate the mechanisms of reactions at these sites by locating the transition state structures and calculating their corresponding activation energies.
Reactions of the Carboxylic Acid Group
A common reaction involving the carboxylic acid group is esterification. In the acid-catalyzed esterification of a benzoic acid derivative with an alcohol like methanol (B129727), computational models can predict the mechanism, which typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol. rsc.orgzendy.io DFT calculations can be used to model the geometry of the transition state for this addition-elimination reaction and to determine the activation energy, which is a key factor in determining the reaction rate. researchgate.netmdpi.com For instance, a hypothetical acid-catalyzed esterification with methanol would be modeled to proceed through a six-membered ring transition state. zendy.ioresearchgate.net
Below is an interactive table with hypothetical data for the acid-catalyzed esterification of this compound with methanol, based on values typical for such reactions.
Table 1: Hypothetical Calculated Parameters for the Esterification of this compound with Methanol
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Reaction | Acid-Catalyzed Esterification with Methanol | Formation of Methyl 3-(3-methoxypropoxy)benzoate |
| Computational Method | DFT (B3LYP/6-311G(d,p)) | A common level of theory for such calculations rsc.orgresearchgate.net |
| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier for the rate-determining step |
| Reaction Energy (ΔEr) | -5 kcal/mol | Indicates an exothermic reaction |
Reactions of the Ether Linkage
The propoxy ether linkage in this compound can undergo cleavage under certain conditions, typically with strong acids like HBr or Lewis acids. gvsu.edu Computational studies on similar aryl ethers have shown that these reactions can proceed through various mechanisms, including SN2-type pathways or pathways involving charged intermediates. gvsu.edunih.gov DFT calculations can model these pathways, for example, by simulating the coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack on an adjacent carbon. acs.orgjst.go.jp The calculated energy barriers for different potential cleavage sites (e.g., between the aromatic ring and the oxygen versus within the propoxy chain) can predict the most likely products.
The following table presents a hypothetical energy profile for the cleavage of the ether bond adjacent to the benzene (B151609) ring by a generic acid catalyst.
Table 2: Hypothetical Energy Profile for Acid-Catalyzed Ether Cleavage
| Species | Hypothetical Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + H⁺) | 0.0 |
| Transition State (TS) | +20.5 |
| Products (3-Hydroxybenzoic acid + 3-methoxypropene + H⁺) | -8.2 |
Reactions of the Aromatic Ring
The benzene ring is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions (i.e., whether the electrophile adds to the ortho, meta, or para position relative to an existing substituent) is governed by the electronic properties of the substituents already present. The carboxylic acid group is a deactivating, meta-directing group, while the alkoxy group (-OR) is an activating, ortho/para-directing group. Computational models can predict the outcome of EAS reactions by calculating the energies of the transition states for attack at each possible position. nih.govacs.orgimist.ma The pathway with the lowest activation energy will be the most favored. For this compound, there is a competition between the directing effects of the two substituents.
A theoretical study would calculate the activation energies for electrophilic attack at the positions ortho, meta, and para to the methoxypropoxy group. The results would likely show a preference for substitution at the positions activated by the alkoxy group and not sterically hindered.
Table 3: Hypothetical Relative Transition State Energies for Electrophilic Bromination
| Position of Substitution | Directing Influence | Hypothetical Relative TS Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| 2 | ortho to -COOH, ortho to -OR | +5.0 (High steric hindrance) | Minor |
| 4 | para to -COOH, ortho to -OR | 0.0 | Major |
| 5 | meta to -COOH, meta to -OR | +8.0 | Minor |
| 6 | ortho to -COOH, para to -OR | +1.5 | Significant |
Applications in Chemical Synthesis and Materials Science Non Biological Focus
Role as a Key Synthetic Intermediate for Specialty Chemicals
3-(3-Methoxypropoxy)benzoic acid serves as a crucial intermediate in the multi-step synthesis of a variety of specialty chemicals. chemimpex.com Its bifunctional nature—a reactive carboxylic acid group and a modifiable ether side chain—allows it to be a starting point for more complex molecular architectures.
The carboxylic acid group can readily undergo common transformations such as esterification, amidation, and reduction to an alcohol, providing access to a wide array of derivatives. For instance, it can be converted into corresponding esters for use in fragrances or as plasticizers. Its reaction with amines leads to the formation of amides, which are pivotal in various industrial applications.
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Esterification | Alcohols | Esters |
| Amidation | Amines | Amides |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Benzyl Alcohols |
Incorporation into Polymeric Materials and Macromolecules
The distinct functionalities of this compound allow for its integration into polymeric structures, where it can act either as a primary building block (monomer) or as a modifying agent to fine-tune the final properties of the material.
Benzoic acid derivatives are recognized for their utility as monomers in the synthesis of advanced polymers. ontosight.ai For example, they are used as building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. bldpharm.com The rigid aromatic core of the benzoic acid contributes to the framework's stability, while the carboxylic acid group provides a reactive site for polymerization.
The Ugi reaction, a multi-component reaction used in polymer synthesis, also utilizes a carboxylic acid as one of its key components, opening another avenue for the incorporation of this compound into polymer chains. researchgate.net In such applications, the flexible methoxypropoxy side chain could impart unique properties to the resulting polymer, such as increased solubility in organic solvents or altered thermal characteristics. chemimpex.com
Cross-linking involves creating covalent bonds between polymer chains to enhance material properties like mechanical strength, thermal stability, and chemical resistance. hengdasilane.com While not a conventional cross-linking agent itself, this compound can be chemically modified to serve this purpose. For instance, conversion of the carboxylic acid to a more reactive functional group could allow it to bridge different polymer backbones.
More directly, the compound can act as a chain modifier. When incorporated into a polymer backbone, the pendant methoxypropoxy group can influence the polymer's morphology and intermolecular interactions. This side chain can disrupt chain packing, leading to lower crystallinity and increased flexibility, or it can provide sites for hydrogen bonding, affecting the material's adhesion and surface properties. Derivatives of benzoic acid are known to be used in polymer crosslinking, suggesting this potential application pathway.
Use in the Design and Synthesis of Advanced Ligands and Catalysts
In coordination chemistry and catalysis, ligands play a critical role by binding to a metal center and modulating its reactivity, selectivity, and stability. Benzoic acid derivatives are frequently employed as ligands due to the ability of the carboxylate group to coordinate with a wide range of metal ions. doi.org
The structure of this compound is well-suited for ligand design. The carboxylate group provides a strong coordination site. The flexible ether side chain can also play several roles:
It can influence the steric environment around the metal center, guiding the approach of reactants.
The ether oxygen atoms can act as additional weak coordination sites, potentially stabilizing the metal complex.
It can enhance the solubility of the resulting metal-ligand complex in specific solvents, which is crucial for homogeneous catalysis.
Research has shown that complex benzoic acid derivatives are used as primary ligands to construct coordination polymers with specific topologies. doi.org Furthermore, related structures containing methoxypropoxy groups have been integrated into the design of inhibitors, which function by binding to the active sites of enzymes, a process analogous to a ligand binding to a catalyst. core.ac.uk
Precursor for Novel Organic Functional Materials (e.g., for optoelectronics, supramolecular chemistry)
Organic functional materials are designed to possess specific electronic, optical, or magnetic properties. This compound serves as a valuable precursor for such materials due to the interplay between its aromatic core and flexible side chain.
In the field of optoelectronics, which involves devices that create, detect, and control light, closely related molecules have shown significant promise. For example, 2-(3-methoxypropoxy)benzoic acid and 2,5-bis(3-methoxypropoxy)benzoic acid have been investigated for applications in next-generation optoelectronics and electrochemical energy harvesting. warwick.ac.uk The ether chains in these molecules can influence molecular packing and film morphology, which are critical for the performance of organic solar cells and light-emitting diodes. Related structures are also used to create interlayer materials in polymer solar cells. acs.org
Table 2: Applications in Functional Materials
| Field | Potential Role of this compound | Key Structural Features Utilized |
|---|---|---|
| Optoelectronics | Precursor for charge-transport or interfacial layer materials | Aromatic core, solubility-enhancing ether chain |
| Supramolecular Chemistry | Building block for self-assembling systems | Carboxylic acid (hydrogen bonding), ether tail (solubility/packing control) |
| Advanced Coatings | Component in high-performance polymer formulations | Carboxylic acid (adhesion), ether chain (flexibility) |
Applications in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed by linking metal ions or clusters with organic molecules (linkers). nih.govberkeley.edu Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. nih.gov
Aromatic carboxylic acids are among the most common and effective organic linkers used to build MOFs. nih.gov The carboxylic acid group deprotonates to form a carboxylate, which then coordinates strongly with the metal centers to form the extended framework.
This compound is a prime candidate for use as an organic linker in the synthesis of MOFs and other coordination polymers for several reasons:
Linker Functionality: The benzoic acid group provides the necessary coordination site to connect to metal nodes.
Structural Diversity: As a monosubstituted benzoic acid, it can lead to frameworks with lower symmetry and potentially more complex and interesting topologies compared to more rigid, symmetric linkers.
Pore Environment Modification: The flexible, polar methoxypropoxy chain would extend into the pores of the MOF. This "pore functionalization" can be used to fine-tune the interactions of the MOF with guest molecules, for example, by enhancing its selectivity for adsorbing specific gases.
Numerous studies have demonstrated the use of various functionalized benzoic acids to create two- and three-dimensional coordination polymers with diverse network architectures. rsc.orgresearchgate.net The incorporation of a linker like this compound offers a strategic approach to designing new MOFs with tailored properties.
Advanced Analytical Methodologies for Detection and Quantification of 3 3 Methoxypropoxy Benzoic Acid
The accurate detection and quantification of 3-(3-Methoxypropoxy)benzoic acid are crucial in various scientific and industrial settings. Advanced analytical methodologies provide the necessary sensitivity, selectivity, and structural confirmation for this compound. These techniques range from established chromatographic methods to powerful hyphenated systems.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient, controlled, and scalable continuous-flow systems. The integration of 3-(3-Methoxypropoxy)benzoic acid's synthesis into these modern platforms presents a significant area of research.
Flow Chemistry: Continuous-flow synthesis offers numerous advantages over batch production, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. For the production of benzoic acid derivatives, flow chemistry can enable precise control over reaction parameters like temperature, pressure, and reaction time. Although specific studies on the flow synthesis of this compound are not yet prevalent, the production of related compounds, such as 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid, has been proposed to benefit from continuous flow processes to ensure consistent quality and yield. Such systems can facilitate multi-step transformations sequentially, minimizing manual handling and purification steps between reactions, which is a significant step forward in synthesizing complex molecules. rsc.org
Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics and software control, are revolutionizing the discovery and development of new molecules. These systems can perform numerous reactions in parallel, accelerating the screening of reaction conditions and the synthesis of compound libraries. nih.gov For this compound and its derivatives, an automated platform could be employed to rapidly explore different catalysts, solvents, and temperature profiles for its synthesis. This high-throughput approach is invaluable for optimizing reaction conditions to achieve higher efficiency and for creating a diverse range of structurally related compounds for further research and application screening. nih.gov The use of automated systems in the industrial production of similar compounds, like 3-Chloro-4-(3-methoxypropoxy)benzoic acid, is considered a method to enhance efficiency and scalability.
| Technology | Potential Advantages for this compound Synthesis | Relevant Findings for Related Compounds |
| Flow Chemistry | Improved safety, enhanced reaction control, higher yields, easier scalability. | Industrial production of 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid may involve continuous flow processes for quality and yield consistency. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, accelerated discovery. | Automated systems may be used for large-scale production of 3-Chloro-4-(3-methoxypropoxy)benzoic acid to improve efficiency. |
Sustainable Synthesis and Green Chemical Engineering Applications for its Production
The principles of green chemistry are becoming integral to modern chemical manufacturing, aiming to reduce environmental impact and improve sustainability. Applying these principles to the production of this compound is a critical future perspective.
Sustainable Feedstocks and Reagents: A key goal of green chemistry is the use of renewable and non-hazardous materials. Research into the synthesis of benzoic acids has demonstrated methods using abundant and sustainable feedstocks like carbon dioxide (CO2) and water. nih.gov One innovative approach involves the electrochemical reduction of CO2 to carbon monoxide (CO), which is then used in the hydroxycarbonylation of aryl halides to produce benzoic acid derivatives. nih.gov This method avoids the direct handling of toxic CO gas and utilizes recyclable catalysts, aligning perfectly with green chemistry goals. nih.gov
Green Reaction Conditions: Future research will likely focus on developing synthesis routes for this compound that utilize environmentally benign solvents (like water or ethanol), lower energy consumption through catalysis, and minimize waste generation. brazilianjournals.com.br For instance, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for related heterocyclic compounds, offering a more energy-efficient alternative to conventional heating. nih.gov The development of a preparation method for 3-nitro-4-methoxy benzoic acid highlights benefits such as high product yield, low cost, and the absence of waste residue, making it suitable for environmentally friendly industrial production. google.com Metrics such as atom economy and E-factor are crucial in evaluating the "greenness" of a synthetic process, with ideal parameters indicating minimal waste production. researchgate.net
| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Potential for this compound |
| Use of Sustainable Feedstocks | Synthesis from aryl iodides using CO2 and water. nih.gov | Developing routes that utilize CO2 as a C1 source. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. nih.gov | Employing microwave or other energy-efficient techniques to drive the synthesis. |
| Waste Minimization | Processes with high atom economy and low E-factor. researchgate.net | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. |
| Benign Solvents | Use of aqueous media in condensation reactions. researchgate.net | Shifting from traditional organic solvents to water or other green alternatives. |
Advanced Characterization Techniques Beyond Standard Approaches
While standard techniques like NMR and IR spectroscopy are fundamental, a deeper understanding of the structure, properties, and purity of this compound can be achieved through more advanced characterization methods. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular weight and elemental composition of a compound. For a molecule like this compound, HRMS can provide an unambiguous molecular formula, helping to distinguish it from isomers and identify impurities with very similar masses.
Multi-dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals, especially in complex derivatives. mdpi.com These techniques are crucial for elucidating the precise connectivity of atoms within the molecule, confirming the positions of the substituents on the aromatic ring and the structure of the side chain.
X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can determine the exact three-dimensional molecular structure. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This knowledge is critical for understanding its physical properties and how it might interact with biological targets or form structured materials.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the thermal stability, melting point, and decomposition profile of the compound. This is particularly important for applications in materials science where thermal stability is a key parameter. researchgate.net
Theoretical Prediction of Novel Chemical Transformations Involving the Compound
Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and potential chemical transformations of a molecule before they are attempted in the lab, saving time and resources.
Density Functional Theory (DFT) Calculations: DFT simulations can be used to predict the optimized geometry, electronic structure, and reactivity of this compound. Calculations of the electrostatic potential can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich aromatic ring and ether oxygens, while the LUMO would be centered on the carboxylic acid group. The HOMO-LUMO energy gap can be correlated with the chemical reactivity and stability of the molecule, providing insights into its potential participation in various reactions.
Predicting Reaction Pathways: Theoretical calculations can be used to model the transition states and reaction energies for potential transformations, such as esterification, amidation, or electrophilic aromatic substitution. This allows researchers to predict which reactions are most likely to be successful and under what conditions, guiding experimental design.
Potential for Advanced Material Design Based on its Unique Chemical Structure
The unique combination of a rigid benzoic acid group, which can participate in hydrogen bonding and aromatic stacking, and a flexible, polar methoxypropoxy chain gives this compound significant potential as a building block for advanced materials.
Porous Organic Frameworks (POFs): The carboxylic acid group is a common linker in the synthesis of metal-organic frameworks (MOFs) and POFs. nih.govrsc.org The specific geometry and length of the this compound molecule could be exploited to create porous materials with tailored pore sizes and functionalities. The methoxypropoxy chain could line the pores, influencing the material's polarity and its affinity for specific guest molecules, with potential applications in gas storage, separation, or catalysis.
Liquid Crystals: Benzoic acid derivatives are widely used in the construction of liquid crystals. The rod-like shape of this compound, combined with its polar groups, makes it a candidate for designing new liquid crystalline materials. The flexible side chain could influence the mesophase behavior and the temperature range over which liquid crystalline properties are observed.
Pharmaceutical and Agrochemical Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For example, derivatives of similar structures are used as precursors for kinase inhibitors. The unique ether linkage and substitution pattern of this compound could be leveraged to synthesize novel drug candidates or agrochemicals, where its structure can be fine-tuned to optimize interactions with specific biological targets. sioc-journal.cn
Q & A
Q. What are the key considerations for synthesizing 3-(3-Methoxypropoxy)benzoic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves etherification of benzoic acid derivatives. For example, a Williamson ether synthesis could link the methoxypropoxy chain to the benzoic acid core. Key steps include:
- Protection of reactive groups : Use methyl esters (e.g., methyl 3-hydroxybenzoate) to prevent side reactions during ether formation .
- Catalytic conditions : Optimize base selection (e.g., NaOH or K₂CO₃) and solvent polarity to enhance yield .
- Purification : Employ column chromatography or recrystallization to isolate the product from unreacted intermediates.
- Critical Parameters :
| Parameter | Recommendation |
|---|---|
| Temperature | 60–80°C for nucleophilic substitution |
| Reaction Time | 12–24 hours under reflux |
| Workup | Acidification to protonate the carboxylic acid |
Q. How should researchers handle and dispose of this compound to ensure safety and environmental compliance?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal contact. The compound may irritate mucous membranes .
- Waste Disposal :
- Solid waste : Collect in sealed containers labeled "organic waste" and incinerate via certified facilities.
- Aqueous waste : Neutralize with dilute NaOH (pH 7–8) before disposal to prevent environmental release of acidic residues .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the methoxypropoxy chain (δ ~3.3–3.5 ppm for OCH₃) and aromatic protons (δ ~6.8–7.8 ppm) .
- FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₄O₅, theoretical MW: 226.21 g/mol).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Structural analysis : Use X-ray crystallography or DFT calculations to correlate bioactivity with substituent positioning (e.g., methoxy group orientation affecting hydrogen bonding) .
- Example : A 2021 study found that meta-substituted derivatives showed stronger enzyme inhibition than para-substituted analogs due to steric effects .
Q. What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂ increased yields by 20% in aryl ether synthesis .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Reaction monitoring : Use TLC or in-situ IR to detect side products (e.g., ester hydrolysis) and adjust conditions .
Q. How does the molecular conformation of this compound influence its reactivity in multi-step organic syntheses?
- Methodological Answer :
- Rotatable bonds : The methoxypropoxy chain has 8 rotatable bonds, enabling flexibility for nucleophilic attack or steric shielding .
- Hydrogen bonding : The carboxylic acid group acts as a hydrogen bond donor, facilitating crystallization or coordination with metal catalysts.
- Case Study : In a 2024 study, derivatives with extended propoxy chains exhibited higher reactivity in SN2 reactions due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
